(S)-1-Ethyl-3-methyl-piperazine dihydrochloride (S)-1-Ethyl-3-methyl-piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1630082-91-5
VCID: VC3020206
InChI: InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
SMILES: CCN1CCNC(C1)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

CAS No.: 1630082-91-5

Cat. No.: VC3020206

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride - 1630082-91-5

Specification

CAS No. 1630082-91-5
Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (3S)-1-ethyl-3-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Standard InChI Key LZQXZFBVEYXZIP-KLXURFKVSA-N
Isomeric SMILES CCN1CCN[C@H](C1)C.Cl.Cl
SMILES CCN1CCNC(C1)C.Cl.Cl
Canonical SMILES CCN1CCNC(C1)C.Cl.Cl

Introduction

Chemical Identity and Structure

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a salt form of a substituted piperazine with the following identifiers:

ParameterValue
CAS Number1630082-91-5
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
IUPAC Name(3S)-1-ethyl-3-methylpiperazine;dihydrochloride
Standard InChIInChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Standard InChIKeyLZQXZFBVEYXZIP-KLXURFKVSA-N
Isomeric SMILESCCN1CCNC@HC1.Cl.Cl

The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at the 1,4-positions) with an ethyl group attached to one nitrogen atom and a methyl group at the 3-position with the S-configuration. The dihydrochloride form indicates that both nitrogen atoms are protonated and paired with chloride counter-ions.

Physical and Chemical Properties

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride exists as an off-white solid at room temperature . The compound's physical and chemical properties are summarized below:

PropertyDescription
Physical StateOff-white solid
SolubilitySoluble in water and polar organic solvents
Storage Stability3 years shelf life when stored properly
pKaNot explicitly provided in literature, but piperazines typically have pKa values around 9-10
Optical RotationSpecific to S-enantiomer (value not provided in available research)
Melting PointNot specified in available literature

The stereochemistry at the 3-position (S-configuration) is a critical aspect of this compound, as it determines its three-dimensional structure and potential interactions with biological targets.

Synthesis Methods

Several synthetic routes can be employed to prepare (S)-1-Ethyl-3-methyl-piperazine dihydrochloride:

Alkylation Reactions

Alkylation reactions represent the primary methods used to synthesize piperazine derivatives, including (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. This typically involves:

  • Starting with an appropriately substituted piperazine precursor, often with protecting groups

  • Selective alkylation at one nitrogen position

  • Stereochemical control to ensure the correct configuration at the 3-position

  • Deprotection and salt formation with hydrogen chloride

Starting from Protected Precursors

One common approach involves using protected chiral precursors such as:

  • (R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4)

  • (S)-1-Cbz-3-methylpiperazine (CAS: 612493-87-5)

These protected intermediates allow for selective functionalization followed by deprotection and salt formation .

Applications in Research and Drug Development

Pharmaceutical Intermediates

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride serves as an important chiral building block in pharmaceutical synthesis. The compound is used as an intermediate in the development of various drugs due to its specific stereochemistry and ability to interact effectively with biological targets.

Receptor Interactions

Piperazine derivatives, including this compound, often exhibit affinity for neurotransmitter receptors in the central nervous system, such as:

  • Serotonin receptors (5-HT)

  • Dopamine receptors

  • Other G-protein coupled receptors

These interactions make them valuable scaffolds in the development of psychoactive drugs, antidepressants, antipsychotics, and other neuroactive compounds.

SupplierProduct NumberPackage SizePrice (USD)
TRCE94600810mg$45
Activate ScientificAS1234401g$599
ACHEMBLOCKO342705g$1,225
AmbeedA853455100mg$105
AmbeedA853455250mg$156

These prices were reported as of December 2021 and may have changed since then .

ClassificationDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques can be employed to verify the identity and purity of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Gas Chromatography (GC)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Optical rotation to confirm stereochemistry

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